

# Spectroscopic Profile of 1-Bromobut-1-yne: A Technical Guide

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## Compound of Interest

Compound Name: **1-Bromobut-1-yne**

Cat. No.: **B1609917**

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **1-Bromobut-1-yne**. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a combination of available experimental data, predicted spectral features based on analogous compounds, and comprehensive experimental protocols for acquiring such data.

## Chemical Structure and Expected Spectroscopic Features

**1-Bromobut-1-yne** is a terminal bromoalkyne with the chemical formula  $C_4H_5Br$ . Its structure consists of a four-carbon chain with a triple bond between C1 and C2, a bromine atom attached to C1, and an ethyl group attached to C2.

The key structural features that will give rise to characteristic signals in NMR and IR spectroscopy are:

- The carbon-carbon triple bond ( $C\equiv C$ ).
- The carbon-bromine single bond ( $C-Br$ ).
- The  $sp^3$ -hybridized methylene ( $-CH_2$ ) and methyl ( $-CH_3$ ) groups.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

## <sup>13</sup>C NMR Spectroscopy

One experimental <sup>13</sup>C NMR spectrum for **1-Bromobut-1-yne** is available.[\[1\]](#) The distinct carbon environments in the molecule give rise to four unique signals.

Table 1: <sup>13</sup>C NMR Spectroscopic Data for **1-Bromobut-1-yne**

Carbon Atom	Chemical Shift ( $\delta$ ) [ppm]
C1 (-C≡C-Br)	~38-42
C2 (-C≡C-CH <sub>2</sub> )	~80-85
C3 (-CH <sub>2</sub> )	~20-25
C4 (-CH <sub>3</sub> )	~12-15

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

## <sup>1</sup>H NMR Spectroscopy

While a specific experimental <sup>1</sup>H NMR spectrum for **1-Bromobut-1-yne** is not readily available, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds. The molecule has two distinct proton environments.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data for **1-Bromobut-1-yne**

Protons	Predicted Chemical Shift ( $\delta$ ) [ppm]	Predicted Multiplicity	Predicted Integration
-CH <sub>2</sub> -	2.0 - 2.5	Quartet (q)	2H
-CH <sub>3</sub>	1.0 - 1.5	Triplet (t)	3H

The methylene protons (-CH<sub>2</sub>) are expected to be deshielded due to the inductive effect of the adjacent triple bond and will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH<sub>3</sub>) will appear as a triplet due to coupling with the two neighboring methylene protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-Bromobut-1-yne**, the key vibrational modes are associated with the carbon-carbon triple bond and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Frequencies for **1-Bromobut-1-yne**

Functional Group	Predicted Absorption Range [cm <sup>-1</sup> ]	Intensity
C≡C Stretch	2200 - 2260	Weak
sp <sup>3</sup> C-H Stretch	2850 - 3000	Medium
C-Br Stretch	500 - 600	Strong

The C≡C stretching vibration in internal alkynes is often weak.[2][3][4] The sp<sup>3</sup> C-H stretching from the ethyl group will be present in the typical alkane region. The C-Br stretch appears in the fingerprint region and can be a useful diagnostic peak.[5][6]

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample like **1-Bromobut-1-yne**.

## NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **1-Bromobut-1-yne** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

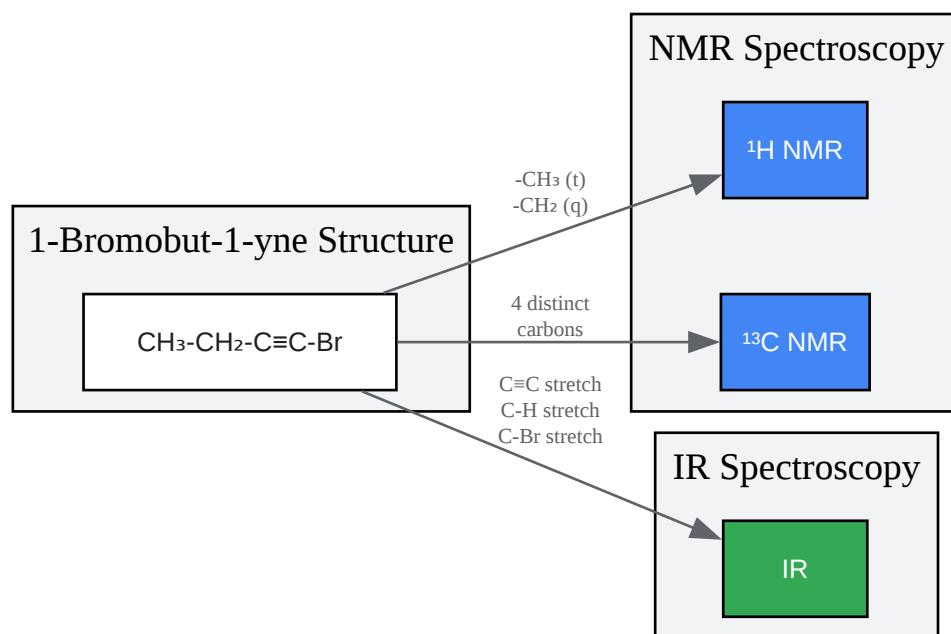
- $^1\text{H}$  NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
  - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
  - Integrate the signals and determine the chemical shifts and coupling constants.
- $^{13}\text{C}$  NMR Acquisition:
  - Use the same sample prepared for  $^1\text{H}$  NMR.
  - Tune the probe for  $^{13}\text{C}$  observation.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of  $^{13}\text{C}$ .
  - Process the data similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Neat Liquid):
  - Place one or two drops of liquid **1-Bromobut-1-yne** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top of the first to create a thin liquid film between the plates.
  - Ensure there are no air bubbles in the film.
- IR Spectrum Acquisition:
  - Place the salt plates in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator.

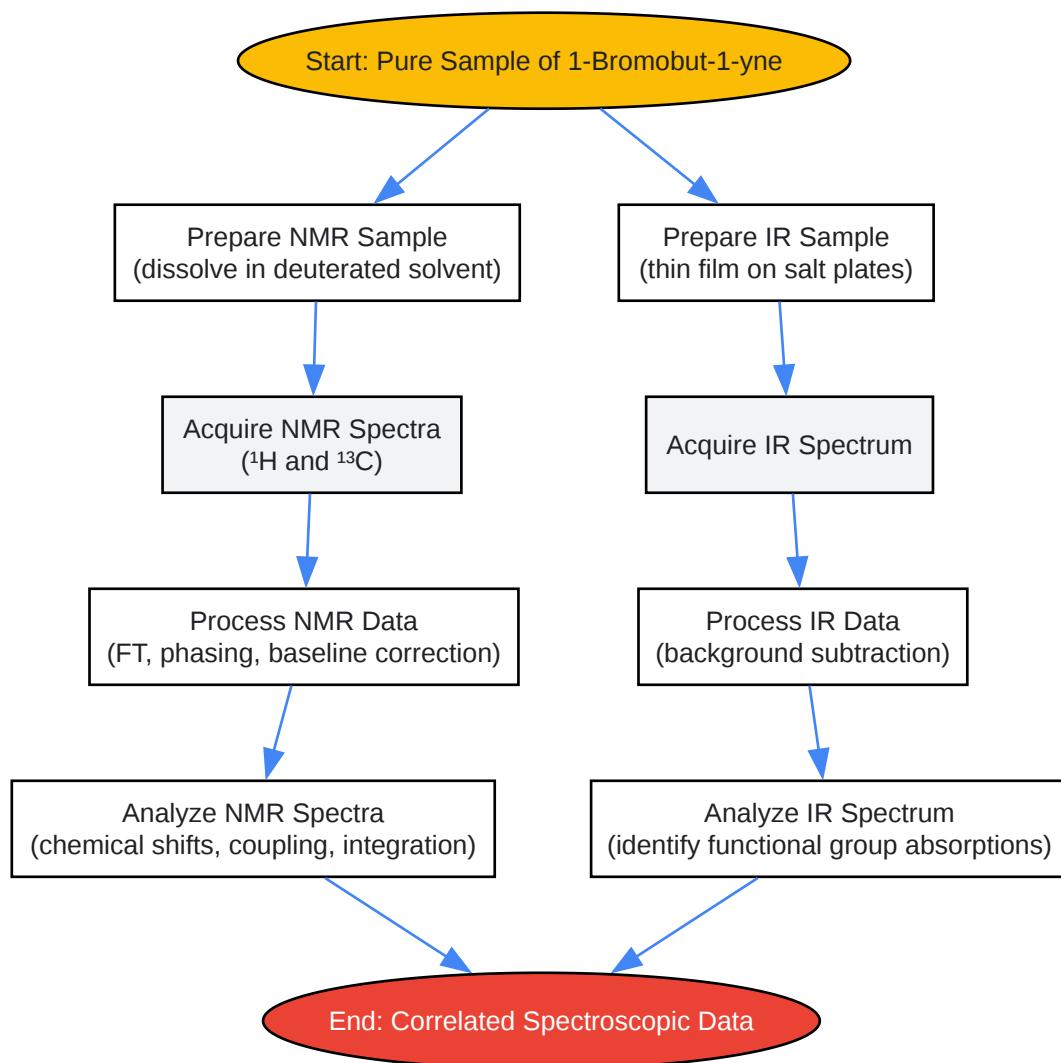
## Visualizations

The following diagrams illustrate the relationship between the structure of **1-Bromobut-1-yne** and its spectroscopic data, as well as a general workflow for spectroscopic analysis.



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Caption: Correlation of **1-Bromobut-1-yne** structure with its spectroscopic signatures.



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Caption: Generalized workflow for spectroscopic analysis of a liquid sample.

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## References

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